N-cyclohexyl-2,3,4-trifluorobenzamide
Description
Properties
IUPAC Name |
N-cyclohexyl-2,3,4-trifluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO/c14-10-7-6-9(11(15)12(10)16)13(18)17-8-4-2-1-3-5-8/h6-8H,1-5H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFUCWOQNRDOBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=C(C(=C(C=C2)F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Fluorinated Benzamides
The number and position of fluorine atoms on the benzamide ring significantly affect activity. Key comparisons include:
| Compound Name | Substituents | Key Features | Biological Activity | Reference |
|---|---|---|---|---|
| N-cyclohexyl-2,3,4-trifluorobenzamide | 2,3,4-trifluoro | High lipophilicity, metabolic stability | Potential enzyme inhibition | - |
| N-(cyclohexyl)-2,4-dimethoxybenzamide | 2,4-dimethoxy | Electron-rich ring, moderate steric bulk | Moderate anticancer activity | |
| 2-Fluoro-N-(cyclohexyl)-benzamide | Single fluorine (position 2) | Reduced steric hindrance | Lower anti-inflammatory effects | |
| N-(4-fluorophenyl)-2-methoxybenzamide | 4-fluoro, 2-methoxy | Mixed electronic effects | Strong enzyme inhibition |
Key Insights :
- Trifluoro substitution (as in the target compound) enhances metabolic stability and target binding compared to mono- or di-fluoro analogs .
- Methoxy groups (e.g., in N-(cyclohexyl)-2,4-dimethoxybenzamide) increase electron density but reduce hydrophobicity, leading to weaker bioactivity in some contexts .
Trifluoromethyl vs. Trifluoro Substitution
Compounds with trifluoromethyl (-CF₃) groups exhibit distinct properties compared to trifluoro-substituted benzamides:
| Compound Name | Substituent | Key Features | Biological Activity | Reference |
|---|---|---|---|---|
| N-[(6-methylpyrimidin-4-yl)methyl]-3-(trifluoromethyl)benzamide | -CF₃ (position 3) | High stability, strong electron withdrawal | Enhanced antimicrobial activity | |
| 3,5-Bis(trifluoromethyl)benzamidine hydrochloride | -CF₃ (positions 3,5) | Extreme electron deficiency | Potent enzyme inhibition |
Key Insights :
- Trifluoro substitution on the benzamide ring (as in the target compound) provides balanced electronic effects compared to -CF₃, which may cause excessive electron withdrawal and reduce solubility .
Cyclohexyl Amine vs. Other Amine Groups
The cyclohexyl group’s steric bulk and hydrophobicity differentiate the target compound from analogs with aromatic or heterocyclic amines:
Key Insights :
Halogen vs. Other Substituents
Halogen type (F, Cl) and substitution patterns influence reactivity and bioactivity:
| Compound Name | Substituents | Key Features | Biological Activity | Reference |
|---|---|---|---|---|
| 3-chloro-N-(2-fluorophenyl)benzamide | 3-Cl, 2-F | Mixed halogen effects | Moderate antimicrobial activity | |
| N-(3-chloro-4-fluorophenyl)-3-cyclohexene-1-carboxamide | 3-Cl, 4-F, cyclohexene | Enhanced lipophilicity | High-target specificity |
Key Insights :
- Fluorine is preferred over chlorine for reducing toxicity and improving metabolic stability .
- The target compound’s all-fluoro substitution avoids the polarizability of chlorine, enhancing selectivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
